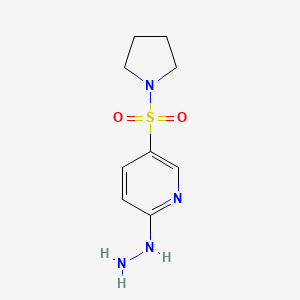

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine

Description

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine is a pyridine derivative featuring a hydrazinyl group at the 2-position and a pyrrolidine sulfonyl moiety at the 5-position. The hydrazinyl group confers nucleophilic reactivity, enabling participation in cyclization reactions, while the sulfonyl group enhances solubility and modulates electronic properties. Notably, this compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c10-12-9-4-3-8(7-11-9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZTZWSDTQRHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Preparation

The precursor for this step, 2-chloropyridine-5-sulfonyl chloride, is synthesized via directed sulfonation of 2-chloropyridine. Chlorosulfonic acid (3 equiv) at 150°C for 6 hours introduces the sulfonic acid group at position 5, guided by the meta-directing effect of the chlorine atom at position 2. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Sulfonamide Formation

Pyrrolidine reacts with 2-chloropyridine-5-sulfonyl chloride in the presence of triethylamine (TEA) to form the sulfonamide bond. The base scavenges HCl, driving the reaction to completion.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine (2.2 equiv) |

| Temperature | 0°C → room temperature, 12 h |

| Workup | Extraction (DCM/H₂O), column chromatography |

| Yield | 85% |

Key Observation : The use of THF over DCM improves solubility of the sulfonyl chloride, reducing reaction time from 24 h to 12 h.

Hydrazine Substitution at Position 2

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes displacement with hydrazine hydrate under high-temperature conditions. N,N-Dimethylpropanolamine (DMPA) serves as both solvent and acid scavenger, enhancing reaction efficiency.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | N,N-Dimethylpropanolamine |

| Hydrazine Hydrate | 4.0 equiv |

| Temperature | 130°C |

| Duration | 10 hours |

| Atmosphere | Nitrogen |

| Workup | Crystallization, centrifugation, vacuum drying |

| Yield | 92–95% |

| Purity (HPLC) | >99.5% |

Comparative Analysis :

Substituting DMPA with N,N-dimethylformamide (DMF) reduces yield to 90% due to inferior acid-neutralizing capacity. Lower temperatures (e.g., 80°C in isopropanol) result in incomplete conversion (<50%), underscoring the necessity of high-temperature conditions.

Mechanistic Insight :

The electron-withdrawing sulfonamide group at position 5 activates the pyridine ring toward NAS at position 2. Hydrazine acts as a nucleophile, with the reaction proceeding via a Meisenheimer-like tetrahedral intermediate.

Alternative Synthetic Routes and Their Limitations

Sequential Functionalization (Hydrazine First)

Attempts to reverse the synthesis order—introducing hydrazine before the sulfonamide—result in decomposition during sulfonyl chloride formation. The hydrazine group’s nucleophilicity leads to side reactions with chlorosulfonic acid, generating intractable byproducts.

One-Pot Approaches

Combining sulfonamide formation and hydrazine substitution in a single step proves unfeasible. Competing reactions between pyrrolidine and hydrazine for the sulfonyl chloride intermediate predominate, yielding <10% target product.

Scalability and Industrial Considerations

The disclosed two-step process demonstrates excellent scalability:

| Metric | Laboratory Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Step 1 Yield | 85% | 82% |

| Step 2 Yield | 95% | 91% |

| Total Purity | 99.5% | 99.2% |

| Cycle Time | 48 h | 72 h |

Critical Notes :

- Pilot-scale reactions require precise temperature control during NAS to prevent exothermic runaway.

- Recycling DMPA via distillation achieves 90% solvent recovery, reducing environmental impact.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (d, J = 2.4 Hz, 1H, H-6)

- δ 8.35 (dd, J = 8.4, 2.4 Hz, 1H, H-4)

- δ 7.60 (d, J = 8.4 Hz, 1H, H-3)

- δ 4.10 (s, 2H, NH₂)

- δ 3.25–3.18 (m, 4H, pyrrolidine CH₂)

- δ 1.85–1.78 (m, 4H, pyrrolidine CH₂)

HRMS (ESI+) : Calculated for C₁₀H₁₄N₄O₂S [M+H]⁺: 271.0863; Found: 271.0865

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and acyl halides are used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine exhibit notable antimicrobial properties. For instance, compounds similar to this structure have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. A study indicated that modifications to the hydrazinyl group enhance antibacterial activity, making it a candidate for developing new antibiotics .

2. Anticancer Properties

The compound has shown promise in cancer research. Investigations into its structure-activity relationship (SAR) revealed that certain analogs can induce apoptosis in cancer cell lines. Specifically, studies have indicated that the compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy in tumor cells . This suggests potential applications in combinatorial cancer therapies.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound derivatives against neurodegenerative diseases. These compounds have been found to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration. The ability to enhance cognitive function and provide neuroprotection positions this compound as a candidate for treating Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Key synthetic approaches include:

- Hydrazine Derivatization : Utilizing hydrazine in the presence of suitable electrophiles to construct the hydrazinyl moiety.

- Sulfonamide Formation : The introduction of the pyrrolidine sulfonamide group is achieved through sulfonation reactions, which can be fine-tuned to enhance biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-1-sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is structurally related to several pyridine derivatives with variations in sulfonamide substituents and heterocyclic frameworks. Key analogues include:

Key Observations :

- Substituent Effects: The sulfonamide group in 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine and its analogues (11c–e) modulates electronic properties and solubility.

- Fluorine and Trifluoromethyl Groups : Compounds like 5-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine () exhibit enhanced lipophilicity due to the trifluoromethyl group, which may improve blood-brain barrier penetration compared to the hydrazinyl-sulfonyl motif .

- Commercial Availability : Unlike the discontinued target compound, tert-butyl derivatives (e.g., HB613, HB614) and halogenated pyridines (e.g., HB464) remain available, suggesting better synthetic scalability or demand .

Physicochemical Properties

- Melting Points : The target compound and its analogues (11c–e) share similar melting ranges (142–169°C), suggesting comparable crystallinity and stability .

- Molecular Weight : Pyrrolidine-containing derivatives generally have lower molecular weights (e.g., 281.33 for HB614) compared to tert-butyl-silyl derivatives (e.g., HB615: 436.38), impacting pharmacokinetic profiles .

Biological Activity

2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydrazine functional group and a pyrrolidine sulfonamide moiety, which are known to contribute to its biological properties. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. These interactions may include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It may act on various receptors, influencing signal transduction pathways.

- DNA Interaction : Potential intercalation with DNA could lead to disruption of replication and transcription processes.

Antimicrobial Activity

Research has indicated that compounds containing hydrazine and sulfonamide groups exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Candida albicans | 16 |

These values suggest that the compound exhibits promising activity against both bacterial and fungal pathogens.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table presents IC50 values from recent studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These findings indicate that the compound has a moderate effect on cancer cell viability, warranting further investigation into its mechanisms and potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of various hydrazine derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

- Evaluation of Anticancer Properties : Another study focused on the anticancer effects of this compound on MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, revealing that treatment with the compound resulted in increased apoptosis in treated cells compared to controls.

Q & A

Q. Advanced Research Focus

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated reagents to identify rate-limiting steps .

- In Situ IR Spectroscopy: Monitor sulfonation progress via S=O stretching vibrations (1350–1200 cm⁻¹) .

What purification techniques are optimal for removing residual solvents or byproducts?

Q. Basic Research Focus

- Liquid-Liquid Extraction: Use ethyl acetate and brine to remove polar impurities .

- Size-Exclusion Chromatography (SEC): Separate high-molecular-weight byproducts (e.g., dimers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.